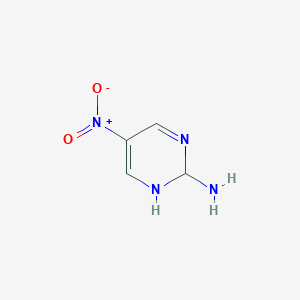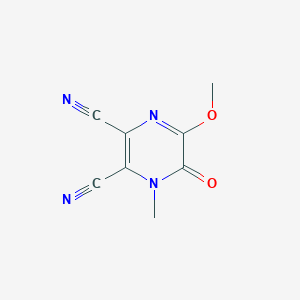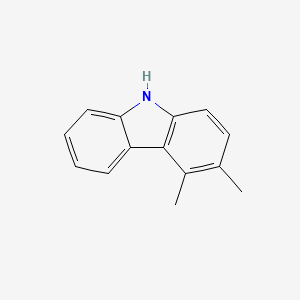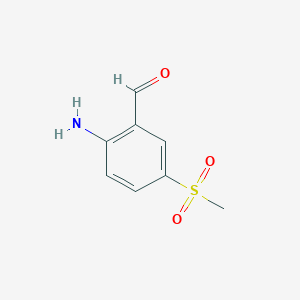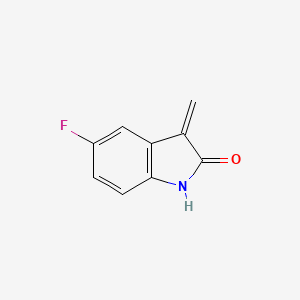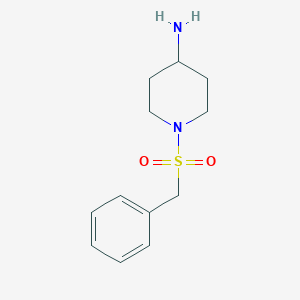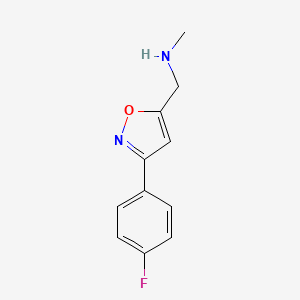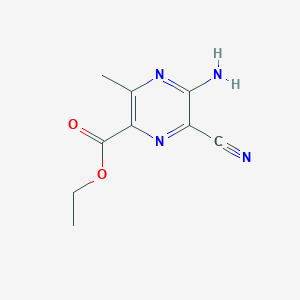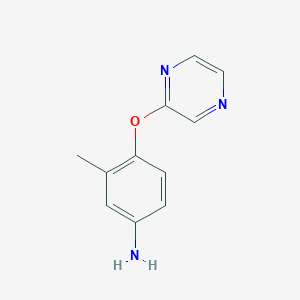
3-Methyl-4-(2-pyrazinyloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-(pyrazin-2-yloxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a pyrazin-2-yloxy group attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(pyrazin-2-yloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-methyl-4-chloroaniline with pyrazin-2-ol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of 3-methyl-4-(pyrazin-2-yloxy)aniline .
Industrial Production Methods
Industrial production of 3-methyl-4-(pyrazin-2-yloxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-(pyrazin-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-methyl-4-(pyrazin-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-(pyrazin-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4-(pyrazin-2-yloxy)aniline
- 3-methyl-4-(pyrazin-2-yloxy)phenol
- 3-methyl-4-(pyrazin-2-yloxy)benzoic acid
Uniqueness
3-methyl-4-(pyrazin-2-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
871020-30-3 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-methyl-4-pyrazin-2-yloxyaniline |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(12)2-3-10(8)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3 |
Clave InChI |
MPOWTSRUNYPBIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)OC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)
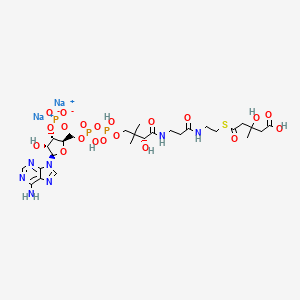
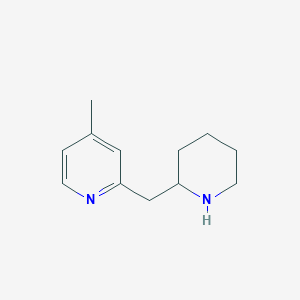
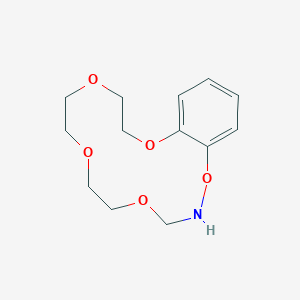
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)
